molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

tert-Butyl propionate

Cat. No. B1293826
Key on ui cas rn: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
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Patent
US05422379

Procedure details

108-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)2 :tert-butyl propanoate (22) was prepared (48%), as a spongy white solid from 36-acid 17 (2.63 g, 643 μmol), amine 2 (10.10 g, 24.3 mmol), DCC (5.00 g, 24.3 mmol), 1-HBT (3.28 g, 24.3 mmol), and DMF (150 mL) via Procedure A: 5.68 g; mp 103°-108° C. ; 1H NMR δ1.43 (s, CH3, 972H), 1.95, 2.19 (br, CH2, 624H); 3C NMR δ28.1 (CH3), 29,7 (CH2CH2), 57.3 (4°CNH), 80.3 (CMe3), 170.8 (CONH), 172.7 (CO2); IR 3366 (NH), 1730 (ester C=O), 1645 (amide C=O), 1160 (ester C--O) cm-1. Anal. Calcd for C969H1,672 N 52 O272 : C, 63.24; H, 9.16; N. 3.96. Found: C, 63.06; H, 8.89; N, 4.23.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17
Quantity
2.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
150 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1CCC(N=C=N[CH:10]2[CH2:15][CH2:14]CCC2)CC1.C(O)[C@H](O)[C@H]1[O:23][C:21](=[O:22])[C:20](O)=[C:19]1O.[CH3:28]N(C=O)C>>[C:21]([O:23][C:15]([CH3:14])([CH3:10])[CH3:28])(=[O:22])[CH2:20][CH3:19]

Inputs

Step One
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
17
Quantity
2.63 g
Type
reactant
Smiles
Step Three
Name
amine
Quantity
10.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Five
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Seven
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
52
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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